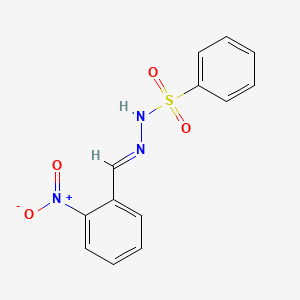![molecular formula C18H21N3O3 B5557134 3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid, also known as MPBA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. MPBA is a small molecule that belongs to the class of piperidine derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors in Drug Metabolism
One of the significant areas of research related to compounds with similar structures involves the study of cytochrome P450 (CYP) enzyme inhibitors. These enzymes play a crucial role in the metabolism of many drugs, and inhibitors can be used to understand the metabolic pathways and potential drug-drug interactions. For example, the selectivity of chemical inhibitors towards specific CYP isoforms is essential for deciphering the involvement of these enzymes in drug metabolism, highlighting the importance of structural specificity for therapeutic applications (Khojasteh et al., 2011).
Anticarcinogenic and Cytotoxic Activities
Organotin(IV) complexes, including those with carboxylic acid moieties, have been reviewed for their anticarcinogenicity and toxicity. The structure of these compounds affects their cytotoxic activity, which is crucial for their antitumor activity. This suggests that compounds like "3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid" could have potential applications in cancer research, given their structural features (Ali et al., 2018).
Role in Synthesis of Biologically Active Molecules
The Knoevenagel condensation reaction, which involves the synthesis of α,β-unsaturated carboxylic acids, is pivotal in developing biologically active molecules. Compounds produced through this reaction have shown remarkable anticancer activity, suggesting that derivatives of "this compound" could also be explored for their therapeutic potential (Tokala et al., 2022).
Environmental Impact and Stability
The study of parabens, including their occurrence, fate, and behavior in aquatic environments, provides insight into the environmental impact of organic compounds. Given the structural similarity of parabens to "this compound", understanding the environmental fate of such compounds is crucial for assessing their overall safety and ecological footprint (Haman et al., 2015).
Zukünftige Richtungen
The compound could potentially be of interest in various fields, depending on its properties. For example, if it has biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Eigenschaften
IUPAC Name |
3-[1-[2-(5-methylpyrazol-1-yl)acetyl]piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-7-8-19-21(13)12-17(22)20-9-3-6-16(11-20)14-4-2-5-15(10-14)18(23)24/h2,4-5,7-8,10,16H,3,6,9,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENPNGSIJFRLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)
![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)


![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
